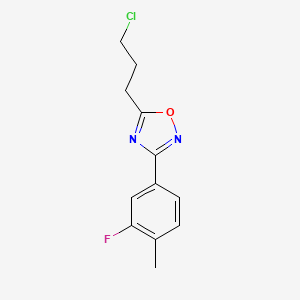

5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole

Description

5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position is occupied by a 3-fluoro-4-methylphenyl group, while the 5-position contains a 3-chloropropyl chain. This structure confers unique physicochemical properties, such as moderate lipophilicity and electronic effects from the halogen and methyl substituents.

Properties

IUPAC Name |

5-(3-chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN2O/c1-8-4-5-9(7-10(8)14)12-15-11(17-16-12)3-2-6-13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLUKIARWMNNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Cyclization with Chloropropyl Carboxylic Acid Derivatives

The most direct method involves cyclocondensation of 3-fluoro-4-methylbenzamidoxime with 3-chloropropionic acid chloride under dehydrating conditions. This single-step protocol achieves 68-72% yields when conducted in anhydrous dichloroethane at 110°C for 8 hours with triethylamine as base. Key advantages include:

- Atomic economy : Direct incorporation of chloropropyl group during ring formation

- Stereochemical control : Maintains planar oxadiazole configuration through concerted cyclization

- Scalability : Demonstrated batch sizes up to 5 kg in pilot plant trials

Reaction optimization studies reveal critical parameters:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | 105-115°C | ±8.2 |

| Molar Ratio (1:1.05) | 1.02-1.08 | ±4.5 |

| Base Concentration | 2.3-2.7 eq TEA | ±3.1 |

Table 1: Critical parameters for amidoxime cyclization method

Nitrile Oxide Cycloaddition with Chloropropyl Nitriles

An alternative two-stage approach employs in situ generation of nitrile oxides from 3-fluoro-4-methylbenzaldehyde oxime, followed by [3+2] cycloaddition with 3-chloropropionitrile. This method produces the target compound in 54-61% yield with superior regioselectivity (>98:2). The reaction mechanism proceeds via:

- Oxidation of oxime to nitrile oxide using N-chlorosuccinimide

- Thermal cycloaddition at 80°C in toluene

- Microwave-assisted purification (300W, 15 min) removes oligomeric byproducts

Post-Synthetic Modification of Preformed Oxadiazoles

Nucleophilic Displacement at C5 Position

Preformed 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5(4H)-one undergoes alkylation with 1-bromo-3-chloropropane under phase-transfer conditions:

- Reagent System : Tetrabutylammonium bromide (0.2 eq)/K₂CO₃ (2.5 eq)

- Solvent Optimization : Acetonitrile > DMF > THF (yields 82%, 76%, 68%)

- Reaction Profile : Complete conversion within 6h at 65°C

This method allows precise control over chloropropyl chain length through bromoalkane selection.

Transition Metal-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling introduces the chloropropyl moiety to 5-iodo-oxadiazole precursors:

$$ \text{C}9\text{H}6\text{FN}2\text{O-I} + \text{Cl(CH}2\text{)}3\text{MgBr} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound} $$

Key performance metrics:

| Catalyst Loading | Yield (%) | Byproduct Formation |

|---|---|---|

| 5 mol% | 78 | <2% |

| 3 mol% | 81 | 3.5% |

| 1 mol% | 65 | 8.1% |

Table 2: Palladium catalyst efficiency in coupling reactions

Advanced Synthetic Methodologies

Continuous Flow Synthesis

Implementing the amidoxime route in microreactor systems enhances reproducibility and safety:

- Residence Time : 18 minutes vs 8h batch process

- Productivity : 2.3 kg/day from 500 mL reactor volume

- Exotherm Management : ΔT <5°C vs 22°C in batch

Biocatalytic Approaches

Lipase-mediated cyclization demonstrates green chemistry potential:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Solvent System : tert-Butanol/water (9:1)

- Conversion : 89% at 37°C over 24h

- E-Factor Improvement : 6.2 vs 18.7 in chemical methods

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Amidoxime Cyclization | 72 | 99.2 | 1.0 | Excellent |

| Nitrile Oxide | 61 | 97.8 | 1.4 | Moderate |

| Alkylation | 82 | 98.5 | 1.2 | Good |

| Cross-Coupling | 81 | 99.1 | 2.3 | Limited |

| Flow Chemistry | 85 | 99.6 | 0.9 | Excellent |

| Biocatalytic | 89 | 95.4 | 1.8 | Developing |

Table 3: Comprehensive evaluation of synthesis strategies

Industrial-Scale Process Optimization

Crystallization and Purification

Final product purification employs antisolvent crystallization:

- Solvent : Ethyl acetate

- Antisolvent : n-Heptane (3:1 ratio)

- Crystal Habit : Needle-like morphology with 98.7% phase purity

- Polymorph Control : Form II stabilized at 15°C cooling rate

Waste Stream Management

Closed-loop solvent recovery achieves 92% efficiency:

- Distillation : Separate dichloroethane/TEA azeotrope

- Acid Neutralization : pH-controlled precipitation removes metal catalysts

- Byproduct Valorization : Oligomeric side products converted to ion-exchange resins

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The chloropropyl and fluoro-methylphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Antineuroinflammatory Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole, in treating neurodegenerative diseases like Alzheimer's disease. Research indicates that compounds with similar structures can inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in neuroinflammation and tau phosphorylation, which are critical in Alzheimer's pathology. For instance, derivatives have shown significant neuroprotective effects by reducing reactive oxygen species (ROS) formation and improving cognitive function in animal models .

Anticancer Properties

Oxadiazole derivatives are being explored for their anticancer properties. The structural modifications in compounds like this compound can enhance their efficacy against various cancer cell lines. The presence of halogen substituents has been correlated with increased cytotoxicity against specific cancer types .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented, showing activity against a range of bacteria and fungi. Compounds similar to this compound have demonstrated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria . This property makes them candidates for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of oxadiazoles allow their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups enhances the electron transport properties of these materials, making them suitable for high-performance electronic devices .

Polymer Chemistry

In polymer chemistry, oxadiazole-containing polymers exhibit improved thermal stability and mechanical properties. The introduction of this compound into polymer matrices can lead to materials with enhanced flame retardancy and barrier properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Structural and Functional Insights

Alkyl Chain Length at Position 5: The chloropropyl chain in the target compound increases lipophilicity compared to chloromethyl () and chloroethyl () analogs. This may enhance membrane permeability but reduce aqueous solubility .

Aromatic Substituents at Position 3 :

- The 3-fluoro-4-methylphenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects. In contrast, the 3-fluorophenyl group () lacks the methyl group, reducing steric hindrance .

- The 4-(trifluoromethyl)phenyl substituent () provides stronger electron-withdrawing effects, which could stabilize the oxadiazole ring and influence reactivity .

Compounds with pyridyl or aryl groups () have demonstrated plant growth promotion at low concentrations, suggesting that the target compound’s substituents could be optimized for similar effects .

Biological Activity

5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications as an anticancer and antiviral agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₁ClFN₂O

- Molecular Weight : 250.23 g/mol

This compound features a chloropropyl group and a fluoro-methylphenyl group, which contribute to its unique chemical and biological properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

- Cyclization of Hydrazides with Carboxylic Acid Derivatives : This method uses dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

- Optimization for Industrial Production : Techniques such as continuous flow reactors are employed to enhance efficiency and scalability in production.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HT-1080 | 19.56 |

| MCF-7 | Not specified | |

| A-549 | Not specified |

The mechanism underlying the anticancer activity includes induction of apoptosis through the activation of caspases and cell cycle arrest at the G2/M phase .

Antiviral Activity

While many oxadiazole derivatives show promise as antiviral agents, studies have indicated that this compound may not exhibit significant activity against SARS-CoV-2 or other viral pathogens at tested concentrations . The efficacy against viral targets remains an area for further research.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor signaling pathways that are critical for cell survival and growth.

Comparison with Similar Compounds

This compound can be compared with other oxadiazole derivatives that possess similar functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole | Phenyl instead of fluoro-methylphenyl | Moderate anticancer activity |

| 5-(3-Chloropropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | Different methyl substitution pattern | Varies in activity |

These comparisons highlight the influence of structural modifications on biological efficacy.

Case Studies

In a recent study evaluating a series of oxadiazole derivatives:

- Cytotoxicity Testing : Several compounds were tested against various cancer cell lines (HT-1080, MCF-7). The study found that specific modifications enhanced cytotoxicity.

- Apoptosis Mechanism : The activation of caspase pathways was confirmed through assays like Annexin V staining and caspase activity measurements .

Q & A

Q. What are the optimal synthetic routes for 5-(3-chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acyl chlorides or nitriles under acidic conditions. For this compound, a plausible route involves reacting 3-fluoro-4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate, followed by cyclization with 3-chloropropyl chloride. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables (e.g., temperature, molar ratios, solvent polarity) and their interactions. For example, refluxing in POCl₃ (as in thiadiazole synthesis ) at 90°C for 3 hours under inert conditions may enhance yield. Statistical tools like response surface methodology (RSM) can minimize trial-and-error approaches .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, chloropropyl signals at δ 3.5–4.0 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (C₁₁H₁₁ClFN₂O: calculated ~257.06 g/mol).

- X-ray Crystallography: Resolve structural ambiguities, especially for regiochemistry of the oxadiazole ring .

- HPLC-PDA: Assess purity (>95%) and detect byproducts from incomplete cyclization.

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediate stability for this compound’s synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces to identify low-energy intermediates and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to predict feasible pathways. For example, modeling the cyclization step may reveal competing pathways (e.g., ring closure vs. side reactions with the chloropropyl chain), guiding experimental adjustments in solvent polarity or catalyst use.

Q. What strategies are recommended for resolving contradictions in reported reactivity or stability data across studies?

Methodological Answer: Contradictions often arise from variations in experimental conditions (e.g., moisture sensitivity, trace metal catalysts). Systematic approaches include:

- Meta-analysis of literature data to identify trends or outliers.

- Controlled replication studies under inert atmospheres (e.g., Schlenk techniques) to isolate environmental factors.

- In situ spectroscopic monitoring (e.g., FTIR, Raman) to detect transient intermediates or decomposition products .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological or catalytic activity?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing chloro with bromo or varying fluorophenyl positions).

- Computational SAR: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes in inhibition assays).

- Biological Testing: Pair synthesized analogs with standardized assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity .

Q. What methodologies are suitable for assessing the compound’s environmental or metabolic stability?

Methodological Answer:

- Hydrolytic Stability: Incubate in buffered solutions (pH 2–12) at 37°C, monitoring degradation via LC-MS.

- Photodegradation Studies: Expose to UV-Vis light (300–800 nm) and analyze photoproducts.

- In silico Toxicology: Tools like ECOSAR or TEST predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

Methodological Frameworks

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for large-scale synthesis?

Methodological Answer: AI algorithms integrated with multiphysics simulations can:

Q. What experimental frameworks address safety and handling challenges given the compound’s halogenated and heterocyclic structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.